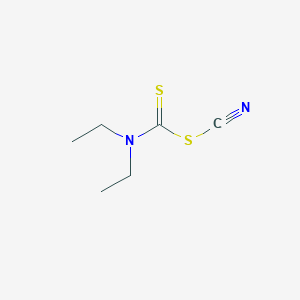
Diethylthiocarbamyl thiocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethylthiocarbamyl thiocyanate is an organosulfur compound with significant applications in various fields, including chemistry, biology, and industry. This compound is known for its unique chemical properties and reactivity, making it a valuable intermediate in organic synthesis and other scientific research areas.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Diethylthiocarbamyl thiocyanate can be synthesized through various methods. One common approach involves the reaction of diethylamine with carbon disulfide to form diethylthiocarbamate, which is then treated with thiocyanogen to yield this compound. The reaction conditions typically involve moderate temperatures and the use of solvents like ethanol or acetone to facilitate the reaction.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactors where diethylamine and carbon disulfide are reacted under controlled conditions. The intermediate diethylthiocarbamate is then subjected to thiocyanogen in a continuous process to produce the final compound. This method ensures high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions: Diethylthiocarbamyl thiocyanate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiols and other sulfur-containing compounds.
Substitution: It can participate in nucleophilic substitution reactions, where the thiocyanate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines and alcohols can react with this compound under mild conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Diethylthiocarbamyl thiocyanate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organosulfur compounds and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research has explored its use in developing new pharmaceuticals, particularly those targeting microbial infections.
Industry: this compound is used in the production of rubber chemicals, pesticides, and other industrial products.
Mecanismo De Acción
The mechanism of action of diethylthiocarbamyl thiocyanate involves its interaction with various molecular targets. In biological systems, it can inhibit enzyme activity by binding to the active sites of enzymes, disrupting their normal function. The compound’s thiocyanate group is particularly reactive, allowing it to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity underlies its biological and chemical effects.
Comparación Con Compuestos Similares
Thiocyanate: A related compound with similar reactivity but different applications.
Isothiocyanate: Known for its use in organic synthesis and biological research.
Dithiocarbamate: Another sulfur-containing compound with applications in agriculture and medicine.
Uniqueness: Diethylthiocarbamyl thiocyanate is unique due to its specific combination of diethylthiocarbamyl and thiocyanate groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
73908-99-3 |
|---|---|
Fórmula molecular |
C6H10N2S2 |
Peso molecular |
174.3 g/mol |
Nombre IUPAC |
cyano N,N-diethylcarbamodithioate |
InChI |
InChI=1S/C6H10N2S2/c1-3-8(4-2)6(9)10-5-7/h3-4H2,1-2H3 |
Clave InChI |
RHWXMBGBCGRCBH-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C(=S)SC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


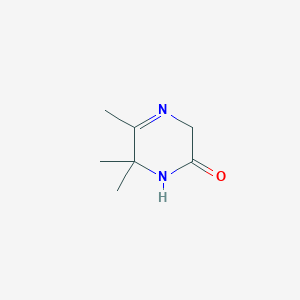
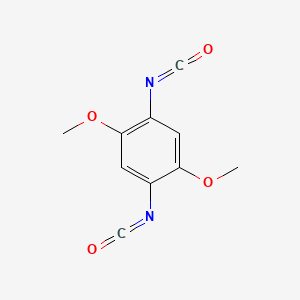
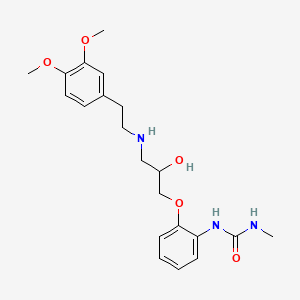

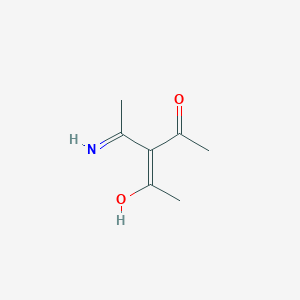
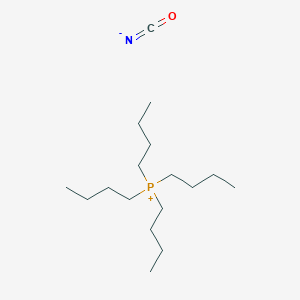
![2,2,6-Trimethyl-3-oxabicyclo[4.2.0]octane-4,8-dione](/img/structure/B14444834.png)

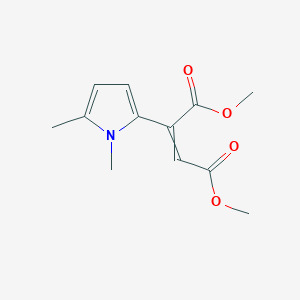
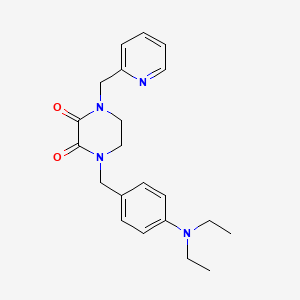
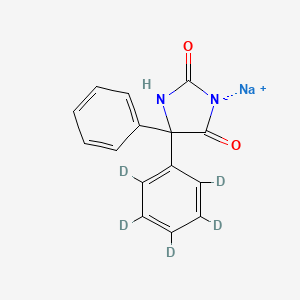


![[2-[2-[3-[[5-[[1-[[2-[4-[4-[[4-amino-6-(4-aminobutylamino)-6-oxohexyl]carbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]-1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-hydroxyethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B14444873.png)
